7-(hydroxymethyl)-3H-pyrrolizin-3-one

Beschreibung

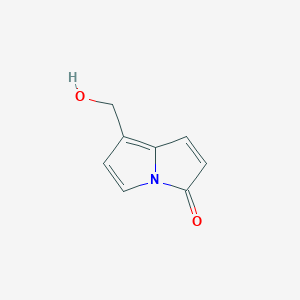

Structure

2D Structure

Eigenschaften

IUPAC Name |

7-(hydroxymethyl)pyrrolizin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c10-5-6-3-4-9-7(6)1-2-8(9)11/h1-4,10H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKIPUKBDUHVOSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)N2C1=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical and Computational Investigations of 7 Hydroxymethyl 3h Pyrrolizin 3 One

Ab Initio and Density Functional Theory (DFT) Studies on Pyrrolizinone Core Structures

Ab initio and Density Functional Theory (DFT) methods are cornerstones of modern computational chemistry, providing a framework for understanding the electronic structure and properties of molecules from first principles. mdpi.com These approaches have been widely applied to various molecular systems to predict geometries, energies, and other electronic properties with a high degree of accuracy. nih.govresearchgate.net

In the context of the pyrrolizinone core, ab initio methods, such as Hartree-Fock (HF), and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer a systematic approach to solving the electronic Schrödinger equation. nih.gov DFT, on the other hand, provides a computationally more efficient alternative by approximating the electron correlation energy through functionals of the electron density. The B3LYP functional is a commonly used hybrid functional in DFT that has been shown to provide reliable results for a wide range of organic molecules. researchgate.net

Studies on related heterocyclic systems demonstrate that both ab initio and DFT methods can be employed to investigate the geometric and electronic structures of the pyrrolizinone core. nih.gov These calculations typically begin with geometry optimization to find the minimum energy structure of the molecule. The choice of basis set, which is a set of mathematical functions used to build molecular orbitals, is crucial for obtaining accurate results. Basis sets like cc-pVDZ are often used in these types of calculations. nih.gov For the pyrrolizinone core, these studies would provide detailed information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding its three-dimensional structure.

Conformational Analysis and Energetics of 7-(hydroxymethyl)-3H-pyrrolizin-3-one

The presence of a flexible hydroxymethyl group at the 7-position of the 3H-pyrrolizin-3-one core suggests the possibility of multiple low-energy conformations. Conformational analysis is a critical step in understanding the molecule's behavior, as the relative energies of different conformers can influence its reactivity and biological activity.

Quantum chemical calculations are instrumental in exploring the potential energy surface of this compound to identify stable conformers and the transition states that connect them. By systematically rotating the rotatable bonds, specifically the C-C and C-O bonds of the hydroxymethyl substituent, a series of conformers can be generated. The energies of these conformers are then calculated using methods like DFT to determine their relative stabilities.

The results of such an analysis can be presented in a data table, illustrating the relative energies of the most stable conformers.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle(s) (°) |

|---|---|---|

| A | 0.00 | H-O-C-C: 180 |

| B | 1.25 | H-O-C-C: 60 |

| C | 1.30 | H-O-C-C: -60 |

This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this exact molecule were not found in the provided search results.

Electronic Structure and Aromaticity Considerations within the Pyrrolizinone System

The electronic structure of the pyrrolizinone system is of significant interest due to the presence of a conjugated π-system. The degree of aromaticity, a key determinant of a cyclic molecule's stability and reactivity, can be assessed using computational methods. Aromatic compounds, such as benzene, exhibit enhanced stability due to the delocalization of π-electrons over the ring. libretexts.orglibretexts.org

For the pyrrolizinone core, the nitrogen atom's lone pair of electrons can potentially participate in the π-system, contributing to its aromatic character. libretexts.org Computational analyses, such as Natural Bond Orbital (NBO) analysis, can provide insights into the electron delocalization and charge distribution within the molecule. nih.gov

The aromaticity of the pyrrolizinone ring system can be evaluated by calculating various aromaticity indices, such as the Nucleus-Independent Chemical Shift (NICS). NICS calculations provide a measure of the magnetic shielding at the center of the ring, with negative values typically indicating aromaticity.

| Property | Calculated Value |

|---|---|

| HOMO Energy (eV) | -6.5 |

| LUMO Energy (eV) | -1.2 |

| HOMO-LUMO Gap (eV) | 5.3 |

| NICS(0) (ppm) | -5.2 |

This table presents hypothetical data for illustrative purposes, as specific experimental or computational results for this exact molecule were not found in the provided search results.

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are also important electronic properties that can be obtained from these calculations. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are a powerful tool for elucidating the mechanisms of chemical reactions. nih.govresearchgate.netbohrium.comrsc.org By mapping the potential energy surface for a given reaction, it is possible to identify the transition state structures and calculate the activation energies, providing a detailed understanding of the reaction pathway. nih.gov

For this compound, computational methods could be used to investigate various potential reactions, such as nucleophilic or electrophilic attacks at different positions on the pyrrolizinone ring. For instance, the mechanism of a hypothetical reaction, such as the addition of a nucleophile to the carbonyl group, could be studied.

The computational approach would involve locating the transition state structure for the reaction and calculating its energy relative to the reactants. This information allows for the determination of the activation barrier, which is a key factor in determining the reaction rate. The Intrinsic Reaction Coordinate (IRC) method can then be used to confirm that the identified transition state connects the reactants and products on the potential energy surface.

These computational studies not only provide mechanistic insights into known reactions but can also be used to predict the feasibility of new, undiscovered reaction pathways. nih.govresearchgate.netbohrium.comrsc.org

Reactivity and Mechanistic Studies of 7 Hydroxymethyl 3h Pyrrolizin 3 One

Reactivity of the Fully Conjugated Pyrrolizinone Ring System

The 3H-pyrrolizin-3-one ring system is an electron-deficient scaffold due to the presence of the electron-withdrawing lactam carbonyl group. This electronic nature dictates its reactivity towards various reagents. The system can be conceptualized as a vinylogous amide, where the electronic effects of the nitrogen and carbonyl group extend across the conjugated π-system.

Reduction Reactions

The fully conjugated pyrrolizinone ring system is susceptible to reduction, particularly through catalytic hydrogenation. The hydrogenation of pyrrolizin-3-ones typically leads to the saturation of the double bonds within the bicyclic system, yielding the corresponding hexahydro derivatives, known as pyrrolizidin-3-ones. researchgate.net

The diastereoselectivity of the hydrogenation can be influenced by the presence and nature of substituents on the ring. For instance, substitution at the C-1 or C-7 position can lead to good diastereoselectivity, with the outcome being dependent on the catalyst and solvent system employed. researchgate.net Subsequent deoxygenation of the resulting pyrrolizidin-3-ones can provide access to important necine bases. researchgate.net

| Catalyst System | Solvent | Diastereomeric Ratio (cis:trans) |

| 5% Rh-C | Ethanol | >97:3 |

| 5% Rh-Al2O3 | Ethyl Acetate | 72:28 |

| 5% Pd-C | Ethanol | 40:60 |

While catalytic hydrogenation is a well-documented reduction method, the reaction of 7-(hydroxymethyl)-3H-pyrrolizin-3-one with metal hydrides such as sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4) is more complex. These reagents are known to reduce α,β-unsaturated carbonyls and lactams. uop.edu.pk NaBH4 is a milder reducing agent that typically reduces aldehydes and ketones, and under certain conditions, can effect 1,4-conjugate reduction of enones. uop.edu.pk LiAlH4 is a much stronger reducing agent capable of reducing both the carbonyl of the lactam and the conjugated double bonds. uop.edu.pk However, specific studies on the chemoselectivity of these reagents with the this compound substrate are not extensively detailed in the available literature.

Electrophilic Attack Reactions

Bromination of the pyrrolizinone ring can be achieved using N-bromosuccinimide (NBS). The outcome of this reaction is dependent on the reaction conditions. In the presence of nucleophiles, addition products are formed, whereas under free radical conditions, substitution occurs to yield a 2-bromopyrrolizinone. researchgate.net

Nucleophilic Attack Reactions

The electron-deficient character of the 3H-pyrrolizin-3-one system makes it an excellent candidate for nucleophilic attack, particularly through a conjugate addition mechanism (Michael addition). The β-position of the α,β-unsaturated lactam is an electrophilic site, susceptible to attack by a wide range of nucleophiles. wikipedia.orglibretexts.org

Nucleophiles that can participate in conjugate addition include enolates, amines, thiols, and Gilman reagents. wikipedia.orgnih.gov For example, the reaction of a secondary amine with an α,β-unsaturated carbonyl compound leads to the formation of a 3-aminocarbonyl compound. wikipedia.org While specific examples with this compound are not extensively documented, this reactivity pattern is a fundamental aspect of α,β-unsaturated carbonyl systems.

| Nucleophile Type | Potential Product |

| Enolates (Michael Reaction) | 1,5-dicarbonyl compound |

| Secondary Amines | β-amino lactam |

| Thiols | β-thio lactam |

| Gilman Reagents (Organocuprates) | β-alkylated lactam |

Cycloaddition and Cyclization Reactions

The conjugated diene system within the 3H-pyrrolizin-3-one core suggests the potential for participation in cycloaddition reactions, such as the Diels-Alder reaction. However, the electron-deficient nature of the ring may render it a poor diene for normal electron demand Diels-Alder reactions. More likely is its participation as a dipolarophile in 1,3-dipolar cycloadditions, a common strategy for the construction of five-membered heterocyclic rings. organic-chemistry.orgwikipedia.org This approach is utilized in the synthesis of complex pyrrolizidine (B1209537) alkaloids. rsc.org

Ring Opening Reactions

The lactam functionality within the pyrrolizinone ring is susceptible to nucleophilic attack, which can lead to ring opening. For instance, the lactam unit can be readily opened by methanol (B129727) under basic conditions. researchgate.net This reaction proceeds via nucleophilic acyl substitution, where the methoxide (B1231860) ion attacks the carbonyl carbon, leading to cleavage of the amide bond. The stability of the β-lactam ring, a four-membered lactam, is notably influenced by ring strain, which facilitates ring-opening reactions. This property is exploited in the synthesis of various medicinally active compounds. nih.gov While this compound contains a γ-lactam, the principle of nucleophilic ring-opening remains a key aspect of its reactivity.

Derivatives and Structural Analogues of 7 Hydroxymethyl 3h Pyrrolizin 3 One

Synthesis and Characterization of C-7 Modified Pyrrolizinone Derivatives

The synthesis of C-7 modified pyrrolizinone derivatives often involves the strategic manipulation of the hydroxymethyl group present in 7-(hydroxymethyl)-3H-pyrrolizin-3-one. Standard organic transformations can be employed to convert the hydroxyl moiety into other functional groups, thereby accessing a library of novel compounds.

Esterification and Etherification: The hydroxyl group can be readily esterified using various acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction leads to the formation of 7-(acyloxymethyl)-3H-pyrrolizin-3-one derivatives. Similarly, etherification reactions, for instance, using alkyl halides under basic conditions (Williamson ether synthesis), can yield 7-(alkoxymethyl)-3H-pyrrolizin-3-one derivatives. These reactions are generally high-yielding and allow for the introduction of a wide range of substituents.

Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid. Mild oxidizing agents would favor the formation of the aldehyde, 7-formyl-3H-pyrrolizin-3-one, which can then serve as a precursor for further modifications, such as reductive amination or Wittig reactions. Stronger oxidation conditions would lead to the corresponding carboxylic acid, 3-oxo-3H-pyrrolizine-7-carboxylic acid, which can be converted to esters, amides, and other acid derivatives.

Halogenation: The hydroxyl group can be replaced by a halogen, typically chlorine or bromine, using standard halogenating agents. The resulting 7-(halomethyl)-3H-pyrrolizin-3-one is a versatile intermediate for nucleophilic substitution reactions, allowing for the introduction of various nucleophiles at the C-7 position.

The characterization of these C-7 modified derivatives relies on standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for confirming the structural modifications, with characteristic shifts observed for the protons and carbons of the newly introduced functional groups. Infrared (IR) spectroscopy can identify the presence of key functional groups like esters (C=O stretch), ethers (C-O stretch), and carboxylic acids (O-H and C=O stretches). High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the synthesized compounds.

| Compound Name | Modification at C-7 | Synthetic Precursor |

|---|---|---|

| 7-(acetoxymethyl)-3H-pyrrolizin-3-one | Esterification | This compound |

| 7-(methoxymethyl)-3H-pyrrolizin-3-one | Etherification | This compound |

| 7-formyl-3H-pyrrolizin-3-one | Oxidation | This compound |

| 7-(chloromethyl)-3H-pyrrolizin-3-one | Halogenation | This compound |

Pyrrolizinones with Varied Substituents on the Core Ring System

The synthesis of pyrrolizinones with varied substituents on the core ring system can be achieved through several synthetic strategies, often starting from substituted pyrrole (B145914) precursors. A divergent synthetic approach allows for the creation of a library of functionalized pyrrolizines from a common intermediate. One such method involves the C-H bond functionalization of N-alkoxycarbamoyl pyrroles with CF3-ynones, leading to diversely functionalized pyrrolizines. rsc.org

The introduction of substituents at different positions of the pyrrolizinone ring can significantly influence the electronic and steric properties of the molecule, which in turn can affect its biological activity. For instance, the presence of electron-donating or electron-withdrawing groups on the aromatic portion of the molecule can modulate its reactivity and interaction with biological targets.

Monosubstituted pyrrolizin-3-ones with substituents at the 1-, 5-, 6-, or 7-positions have been prepared in excellent yields by flash vacuum pyrolysis of appropriate Meldrum's acid derivatives. researchgate.net This method provides a versatile route to a range of substituted pyrrolizinones.

Annulated Pyrrolizinone Systems and Their Synthesis

Annulated pyrrolizinone systems, where another ring is fused to the pyrrolizinone core, represent a class of compounds with extended π-systems and potentially unique biological properties. The synthesis of these systems can be achieved through various cycloaddition and cyclization reactions.

For example, the synthesis of pyrrolo[2,1,5-cd]indolizine rings has been accomplished via a visible-light-induced intermolecular [3+2] cycloaddition of indolizines and alkynes. nih.gov While not starting from a pyrrolizinone, this methodology highlights a potential strategy for the annulation of the pyrrolizine core.

Another approach involves the diastereoselective preparation of cis-fused cyclopenta-pyridazinones utilizing a directed 5-exo radical cyclization. nih.gov This strategy could potentially be adapted for the synthesis of cyclopenta[h]pyrrolizinone systems. The reaction of 3H-pyrrolizines with acetylenedicarboxylic esters can also lead to the formation of annulated systems like dihydrocycl nih.govnih.govnih.govazines. rsc.org

Furthermore, the synthesis of pyrrolo[2,1-a]isoquinolines, another class of annulated systems, has been achieved through multicomponent 1,3-dipolar cycloaddition reactions. nih.gov These synthetic strategies provide a toolbox for the construction of complex, polycyclic structures based on the pyrrolizinone scaffold.

Structure-Activity Relationship (SAR) Studies on Pyrrolizinone Scaffolds

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity and for the rational design of more potent and selective analogs. For pyrrolizinone scaffolds, SAR studies have primarily focused on their anti-inflammatory and anticancer activities.

In a study on pyrrolizine-5-carboxamides, it was found that the nature of the substituents on the phenyl rings significantly impacted both the anti-inflammatory and anticancer activities. nih.govresearchgate.net For instance, compounds with substituents having opposite electronic effects on two different phenyl rings showed enhanced cytotoxicity against certain cancer cell lines. nih.govresearchgate.net Specifically, a compound bearing an electron-donating methyl group and another with a chloro group exhibited high anti-inflammatory activity. nih.govresearchgate.net This suggests that a balance of electronic properties is important for biological activity.

The position of the substituents is also critical. While direct SAR studies on this compound are limited, studies on related heterocyclic systems can provide insights. For example, in a series of 3-substituted-indolin-2-one derivatives, the position of a hydroxyl group on a phenyl substituent was found to be crucial for anti-inflammatory activity. nih.gov This highlights the importance of the spatial arrangement of functional groups for interaction with biological targets.

Biosynthetic Considerations for Pyrrolizinone Alkaloids

Proposed Biosynthetic Pathways to Pyrrolizidine (B1209537) Alkaloids as a General Class

The biosynthesis of the core pyrrolizidine structure, the necine base, is conserved across various plant species. up.ac.za The pathway commences with the amino acids ornithine and arginine, which serve as precursors for the formation of putrescine. up.ac.za The first committed step in PA biosynthesis is the enzymatic condensation of two molecules of putrescine (or one molecule of putrescine and one of spermidine) to form homospermidine. This reaction is catalyzed by the enzyme homospermidine synthase (HSS). mdpi.com

Subsequent steps involve the oxidative deamination of homospermidine, a reaction likely catalyzed by a copper-dependent diamine oxidase, to yield an unstable dialdehyde (B1249045) intermediate. nih.gov This intermediate spontaneously cyclizes to form the pyrrolizidine-1-carbaldehyde. The carbaldehyde is then reduced by a dehydrogenase to produce the first stable necine base intermediate, 1-hydroxymethylpyrrolizidine. nih.gov This foundational structure then undergoes a series of modifications, including desaturation and hydroxylation, to generate the variety of necine bases found in nature. mdpi.com Finally, the necine base is esterified with a necic acid, which is typically derived from amino acids such as valine, leucine, or isoleucine, to form the mature pyrrolizidine alkaloid. mdpi.com

Enzymatic Steps in Pyrrolizidine Alkaloid Biogenesis Relevant to Pyrrolizinones

The formation of a pyrrolizinone structure from a standard pyrrolizidine alkaloid necessitates specific oxidative modifications of the necine base. Key enzymatic activities that are relevant to this transformation include:

Dehydrogenases: These enzymes are crucial for the desaturation of the necine base, creating the characteristic 1,2-double bond found in many toxic PAs. nih.gov Further dehydrogenation could potentially lead to the aromatization of one of the rings.

Hydroxylases: Cytochrome P450 monooxygenases (P450s) are a large family of enzymes known to be involved in the hydroxylation of various positions on the necine base, including C2, C6, C7, and C8. nih.govresearchgate.net These enzymes play a critical role in diversifying the structures of PAs. nih.govresearchgate.net

Oxidases: While primarily involved in the initial steps of necine base formation, oxidases could also be responsible for further oxidation of hydroxyl groups to ketones or aldehydes.

The following table summarizes the key enzyme classes and their potential roles in the biosynthesis of pyrrolizinone precursors.

| Enzyme Class | Substrate | Product | Potential Relevance to Pyrrolizinone Biosynthesis |

| Homospermidine Synthase (HSS) | Putrescine, Spermidine | Homospermidine | Catalyzes the first committed step in all PA biosynthesis. mdpi.com |

| Diamine Oxidase | Homospermidine | Dialdehyde intermediate | Initiates the cyclization to the pyrrolizidine core. nih.gov |

| Dehydrogenase | Pyrrolizidine-1-carbaldehyde | 1-Hydroxymethylpyrrolizidine | Forms the initial stable necine base. nih.gov |

| Cytochrome P450 Monooxygenases | Necine Base | Hydroxylated Necine Base | Catalyze hydroxylations at various positions, creating precursors for further oxidation. nih.govresearchgate.net |

| Alcohol Dehydrogenase | Primary Alcohol | Aldehyde | Potentially involved in the oxidation of the hydroxymethyl group. nih.gov |

| Oxidase/Dehydrogenase | Secondary Alcohol (e.g., at C3) | Ketone | Could catalyze the formation of the C3-keto functionality characteristic of pyrrolizinones. nih.gov |

Potential Biogenesis of 7-(hydroxymethyl)-3H-pyrrolizin-3-one through Oxidative or Hydroxylation Pathways

The biosynthesis of this compound is hypothesized to proceed through a series of oxidative modifications of a pre-existing pyrrolizidine alkaloid precursor. While a definitive pathway has not been established in plants, a plausible route can be proposed based on known biochemical reactions and analogous pathways in other organisms.

A key precedent for the formation of a pyrrolizinone-like structure is found in the biosynthesis of the insect pheromone, hydroxydanaidal, by the moth Creatonotos transiens. nih.govnih.govresearchgate.net This insect ingests pyrrolizidine alkaloids from its host plants and converts them into hydroxydanaidal. This biotransformation involves the oxidation of a necine base to the corresponding ketone, followed by aromatization of the dihydropyrrole ring and subsequent oxidation of the primary alcohol to an aldehyde. nih.gov

Drawing from this example and the known enzymatic capabilities of plants, a hypothetical biosynthetic pathway for this compound can be proposed:

Formation of a 3-Oxo-Pyrrolizidine Intermediate: A common necine base, such as retronecine, could undergo oxidation at the C3 position to form a ketone. This reaction would likely be catalyzed by a dehydrogenase or an oxidase.

Aromatization of the Pyrrolizidine Ring: The resulting 3-oxo-pyrrolizidine intermediate could then undergo further dehydrogenation or dehydration to introduce a second double bond, leading to the formation of an aromatic pyrrolizinone ring system.

Hydroxylation of the C7-Methyl Group: Concurrently or subsequently, the methyl group at the C7 position (derived from the C1-hydroxymethyl group of the original necine base) would need to be hydroxylated. This step would likely be catalyzed by a cytochrome P450 monooxygenase.

This proposed pathway is speculative and requires experimental validation to identify the specific intermediates and the enzymes that catalyze each step.

Genetic and Metabolic Engineering Approaches for Pyrrolizinone Production

The elucidation of the biosynthetic pathway of pyrrolizidine alkaloids opens up possibilities for the production of specific PAs, including novel or rare compounds like pyrrolizinones, through genetic and metabolic engineering approaches. To date, research in this area has primarily focused on understanding and modifying the production of known PAs in their natural plant sources or in heterologous systems like yeast. nih.gov

Key strategies that could be applied to the production of this compound include:

Introduction of Novel Oxidative Enzymes: The identification and introduction of genes encoding specific oxidases or dehydrogenases capable of catalyzing the C3-oxidation and subsequent aromatization of the pyrrolizidine ring would be a critical step. These enzymes could be sourced from other plant species or even from other organisms, such as the insects that produce related pheromones.

Modification of Existing Enzymes: Protein engineering could be used to alter the substrate specificity or catalytic activity of known PA biosynthetic enzymes, such as cytochrome P450 hydroxylases, to favor the desired oxidative transformations.

The successful application of these approaches is contingent on a more detailed understanding of the enzymatic steps involved in pyrrolizinone formation. Future research combining genomics, transcriptomics, and enzymology will be essential to fully unravel this biosynthetic pathway and unlock its potential for biotechnological applications.

Research Gaps and Future Directions in 7 Hydroxymethyl 3h Pyrrolizin 3 One Research

Development of Novel and Efficient Stereoselective Synthetic Routes

A significant hurdle in the comprehensive study of 7-(hydroxymethyl)-3H-pyrrolizin-3-one is the lack of a dedicated, efficient, and stereoselective synthetic route. While general methods for the synthesis of pyrrolizidin-3-ones have been developed, these often require multi-step procedures and may not be readily adaptable for the specific substitution pattern of the target molecule. researchgate.net

Current synthetic strategies for the broader class of pyrrolizidin-3-ones can be categorized into three main approaches based on the monocyclic precursor:

Strategy I: Cyclization of a suitably substituted pyrrolidine (B122466) derivative.

Strategy II: Formation of the second pyrrolidine ring from a pyrrolidone precursor.

Strategy III: Transannular cyclization of an eight-membered lactam precursor. researchgate.net

The development of a novel stereoselective synthesis for this compound would likely involve asymmetric catalysis to control the stereochemistry at the C7a bridgehead position, which is crucial for biological activity. Future research should focus on catalytic asymmetric cycloaddition reactions or the use of chiral starting materials to establish the desired stereochemistry early in the synthetic sequence. researchgate.net The direct and enantioselective preparation of pyrrolizidines has seen rapid progress, with 1,3-dipolar cycloaddition reactions being a particularly useful tool. researchgate.net

| Synthetic Strategy | Description | Key Challenge for this compound |

| From Pyrrolidine Precursors | Construction of the bicyclic system from a functionalized pyrrolidine. | Introduction of the hydroxymethyl group and the ketone with stereocontrol. |

| From Pyrrolidone Precursors | Formation of the second five-membered ring onto a pyrrolidone core. | Control of regioselectivity and stereoselectivity during the second ring formation. |

| Transannular Cyclization | Cyclization of a larger ring to form the bicyclic pyrrolizidinone. | Synthesis of the macrocyclic precursor with the correct functionalities. |

| Catalytic Asymmetric Methods | Use of chiral catalysts to induce enantioselectivity in the formation of the core structure. | Identifying a suitable catalyst and reaction conditions for this specific substrate. |

Comprehensive Computational Studies on Reactivity, Selectivity, and Molecular Interactions

The reactivity and molecular interactions of this compound are largely unexplored. Computational studies, such as those employing Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and potential reaction mechanisms of this molecule. Such studies are crucial for predicting its behavior in biological systems and for designing derivatives with enhanced properties.

A closely related compound, (3H-pyrrolizin-7-yl)methanol, has been identified as a reactive metabolite of hepatotoxic pyrrolizidine (B1209537) alkaloids. nih.govacs.org This metabolite is formed through the metabolic activation of these alkaloids by cytochrome P450 enzymes. nih.govacs.org Studies have shown that (3H-pyrrolizin-7-yl)methanol is electrophilic and readily reacts with soft nucleophiles like glutathione (GSH). nih.govacs.org This reactivity is a key factor in the toxicity of the parent alkaloids.

Future computational work on this compound should focus on:

Frontier Molecular Orbital (FMO) analysis: To understand its electrophilic/nucleophilic character and predict its reactivity in cycloaddition and substitution reactions.

Modeling of transition states: To elucidate the mechanisms of potential reactions and understand the origins of stereoselectivity.

Molecular docking studies: To predict potential biological targets and understand the non-covalent interactions that govern binding. nih.govmdpi.comresearchgate.net

Deeper Elucidation of Molecular Mechanisms of Biological Action at the Atomic Level

The molecular mechanisms through which this compound might exert biological effects are currently unknown. However, the known reactivity of the related metabolite, (3H-pyrrolizin-7-yl)methanol, provides a strong starting point for investigation. The formation of glutathione conjugates by this metabolite suggests a mechanism involving covalent modification of biological macromolecules. nih.govacs.org

Pyrrolizidine alkaloids, from which the reactive metabolite is derived, are known to cause hepatotoxicity through the formation of pyrrole-protein adducts, which impairs the function of essential liver proteins. wikipedia.orgmdpi.com The reactive pyrrolic esters generated during metabolism can also form adducts with DNA, leading to genotoxicity. tandfonline.com

Future research should aim to:

Identify specific protein targets: Using techniques like activity-based protein profiling with probes derived from this compound.

Characterize covalent adducts: At the atomic level using mass spectrometry and NMR spectroscopy to understand how the molecule interacts with its biological targets.

Investigate downstream signaling pathways: To understand the cellular consequences of target engagement.

The interaction of pyrrolizidine alkaloid metabolites with glutathione is a key detoxification pathway. tandfonline.comnih.gov Understanding how this compound interacts with this system will be crucial in determining its potential toxicity and therapeutic window.

Exploration of New Biological Targets and Therapeutic Applications

The pyrrolizine and pyrrolizidine scaffolds are present in numerous compounds with a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. bohrium.comdrugbank.com For instance, Ketorolac is a well-known non-steroidal anti-inflammatory drug (NSAID) based on the pyrrolizine core that acts by inhibiting cyclooxygenase (COX) enzymes. nih.gov

Computational target prediction studies on a large number of pyrrolizidine alkaloids have suggested the muscarinic acetylcholine receptor M1 as a potential biological target, which could be relevant for neurotoxic effects. mdpi.comresearchgate.net Additionally, various pyrrolizine derivatives have been investigated as inhibitors of enzymes such as α-amylase and α-glucosidase, and as anticancer agents targeting cyclin-dependent kinases (CDKs). nih.govtandfonline.comnih.gov

Future research into the therapeutic applications of this compound should involve:

Broad biological screening: To identify potential activities against a wide range of targets.

Target-based screening: Against enzyme families known to be modulated by related compounds, such as kinases and COX enzymes. researchgate.net

Development of structure-activity relationships (SAR): By synthesizing and testing a library of derivatives to optimize potency and selectivity.

| Potential Therapeutic Area | Potential Molecular Target | Rationale |

| Inflammation and Pain | Cyclooxygenase (COX) enzymes | The pyrrolizine scaffold is present in the NSAID Ketorolac. drugbank.comnih.gov |

| Cancer | Cyclin-dependent kinases (CDKs), Receptor tyrosine kinases | Pyrrolizine derivatives have shown anticancer activity through various mechanisms. bohrium.comtandfonline.com |

| Diabetes | α-amylase, α-glucosidase | Pyrrolidine derivatives have been identified as inhibitors of these enzymes. nih.gov |

| Neurodegenerative Diseases | Muscarinic acetylcholine receptors | Pyrrolizidine alkaloids have been predicted to interact with these receptors. mdpi.comresearchgate.net |

Application in Chemical Biology Tools and Probes

The development of chemical probes is essential for dissecting complex biological processes. researchgate.net A well-designed chemical probe should be potent, selective, and have a known mechanism of action. Given the potential reactivity of the this compound scaffold, it could serve as a basis for the design of activity-based probes to identify and study new biological targets.

Future work in this area should focus on:

Design and synthesis of "clickable" probes: By incorporating bioorthogonal handles, such as alkynes or azides, into the this compound structure. This would allow for the visualization and identification of target proteins through techniques like fluorescence microscopy and proteomics.

Development of photoaffinity probes: By introducing a photoreactive group, these probes could be used to covalently label binding partners upon photoactivation, providing a powerful tool for target identification.

Creation of fluorescent probes: The pyrrolizin-3-one core itself has been shown to possess interesting photophysical properties, which could be harnessed to develop fluorescent probes for cellular imaging. tandfonline.com

Q & A

Basic Research Questions

Q. What are the reliable synthetic routes for 7-(hydroxymethyl)-3H-pyrrolizin-3-one, and how can purity be optimized?

- Methodology : The compound can be synthesized via cyclization reactions using hydrazine derivatives or acid-mediated transformations. For example, hydrazine intermediates (e.g., 3-hydrazinopyrazin-2(1H)-one) undergo cyclization under acidic conditions to form pyrrolizinone scaffolds . To optimize purity, use gradient HPLC (C18 column, 0.1% TFA in water/acetonitrile) with UV detection at 254 nm. Recrystallization from ethanol/water mixtures (70:30 v/v) is recommended for final purification .

Q. How should researchers characterize the stereochemical configuration of this compound?

- Methodology : Employ chiral HPLC (e.g., Chiralpak IA column, isocratic elution with hexane/ethanol 90:10) coupled with circular dichroism (CD) spectroscopy. Compare retention times and CD spectra with enantiomerically pure standards. For absolute configuration confirmation, single-crystal X-ray diffraction is essential .

Q. What analytical techniques are critical for verifying structural integrity post-synthesis?

- Methodology : Use a combination of:

- NMR : H and C NMR to confirm substitution patterns (e.g., hydroxymethyl at C7, lactam carbonyl at C3).

- HRMS : Electrospray ionization (ESI+) with <2 ppm mass accuracy.

- FTIR : Peaks at ~1700 cm (lactam C=O) and ~3400 cm (hydroxyl stretch) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound derivatives?

- Methodology : Discrepancies often arise from solvent polarity and reaction temperature. Perform controlled experiments with anhydrous DMF vs. THF at 60°C vs. 80°C. Monitor intermediates via LC-MS to identify side reactions (e.g., over-alkylation). Statistical tools like Design of Experiments (DoE) can optimize parameters .

Q. What strategies mitigate instability of this compound under varying pH conditions?

- Methodology : Conduct accelerated stability studies:

- Conditions : pH 1–13 buffers, 25–40°C.

- Analysis : Track degradation via UPLC at 0, 24, 48 hrs.

- Findings : The compound degrades rapidly above pH 10 due to lactam ring hydrolysis. Stabilize formulations with citrate buffers (pH 5–7) and inert atmospheres .

Q. How can computational modeling predict the bioactivity of this compound analogs?

- Methodology : Use molecular docking (AutoDock Vina) against target proteins (e.g., kinases or GPCRs). Validate with MD simulations (GROMACS) to assess binding stability. Prioritize analogs with lower binding energies (<-8 kcal/mol) and synthesize top candidates for in vitro validation .

Q. What experimental designs are optimal for studying substituent effects on the pyrrolizinone core?

- Methodology : Apply a mixed-methods approach:

- Quantitative : Between-subjects design to test substituent variations (e.g., -CHOH vs. -CH) on solubility and reactivity.

- Qualitative : Embedded design to analyze mechanistic pathways via N-isotope labeling and NMR .

Key Considerations for Methodological Rigor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.